2,4-Dibromothiazolo[5,4-c]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase drug discovery programs often stall when scaffold SAR is limited to a single vector. 2,4-Dibromothiazolo[5,4-c]pyridine overcomes this with two chemically distinct bromine handles for sequential cross-coupling, enabling rapid library diversification around the thiazolo[5,4-c]pyridine kinase-binding motif. • Dual C-Br sites for stepwise Suzuki/Buchwald-Hartwig functionalization; enables orthogonal SAR exploration. • CNS-compatible profile: XLogP3 3.4, TPSA 54 Ų; supports BBB-penetrant candidate design. • ≥95% purity; in stock for uninterrupted hit-to-lead campaigns.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
CAS No. 1439823-46-7
Cat. No. B1406763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromothiazolo[5,4-c]pyridine
CAS1439823-46-7
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N=C(S2)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H
InChIKeyDIBFGBSPGNTEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromothiazolo[5,4-c]pyridine Overview


2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1439823-46-7) is a brominated heterocyclic compound with the molecular formula C6H2Br2N2S and a molecular weight of 293.97 g/mol . It features a thiazole ring fused to a pyridine ring, with bromine atoms at the 2- and 4-positions of the thiazole moiety, contributing to its utility as a building block in medicinal chemistry and organic synthesis [1]. This scaffold is recognized for its potential in developing bioactive molecules, particularly as a precursor for kinase inhibitors and other pharmaceutical agents .

1
Dual-handle functionalization: Two bromine sites enable sequential cross-coupling for library synthesis.
2
Thiazolopyridine scaffold: Privileged core for ATP-competitive kinase inhibitor design, including PI3K family targets.
3
Predicted drug-like properties: Favorable TPSA and lipophilicity profile may support CNS permeability research context.

2,4-Dibromothiazolo[5,4-c]pyridine Substitution Risks


Generic substitution of 2,4-dibromothiazolo[5,4-c]pyridine with other thiazolopyridine analogs is not advisable without careful experimental validation due to the profound impact of bromine atom positioning and quantity on both reactivity and biological target engagement. The 2,4-dibromo substitution pattern provides a unique, dual-handle vector for sequential functionalization via cross-coupling reactions, a feature absent in mono-brominated or non-halogenated analogs [1]. Furthermore, the specific electronic and steric environment of the [5,4-c] ring fusion, combined with the dual bromine atoms, is known to modulate kinase inhibition profiles, a property that can shift dramatically with even minor structural changes to the heterocyclic core [2].

This Product
2,4-dibromo substitution on [5,4-c] ring fusion; two reactive sites for sequential orthogonal functionalization.
Mono-bromo analogs
Single reactive site limits library diversity; sequential diversification workflows may not transfer.
This Product
Brominated thiazolo[5,4-c]pyridine scaffold with kinase-inhibitor class-level association.
Non-halogenated parent
Lacks bromine-driven lipophilicity and electronic modulation; kinase-binding profile may differ significantly.

2,4-Dibromothiazolo[5,4-c]pyridine Evidence Comparison


Synthetic Versatility via Dual Bromine Sites

2,4-Dibromothiazolo[5,4-c]pyridine possesses two distinct bromine atoms, enabling sequential and orthogonal functionalization. This is a quantifiable advantage over mono-brominated analogs like 6-Bromothiazolo[4,5-c]pyridine, which offer only a single site for derivatization . The presence of two bromine atoms at the 2- and 4-positions allows for the construction of more complex molecular architectures through successive Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions [1].

Synthetic versatility
Class-level inference
2 reactive sites vs 1 for mono-bromo analogs
Supports sequential cross-coupling library synthesis.
Reactivity based on general protocols for halogenated heterocycles; requires validation per pathway.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Predicted Lipophilicity Advantage

The calculated partition coefficient (XLogP3) for 2,4-dibromothiazolo[5,4-c]pyridine is 3.4 . This value represents a significant increase in lipophilicity compared to the non-brominated parent scaffold, thiazolo[5,4-c]pyridine (XLogP predicted ~0.4-1.0), directly influencing membrane permeability and metabolic stability [1]. The bromine atoms are the primary drivers of this ~2-3 log unit increase in lipophilicity.

Predicted XLogP3
Class-level inference
XLogP3 = 3.4
Reported ~2-3 log unit increase vs non-brominated parent.
In silico calculation; experimental logD determination recommended.
ADME Drug-likeness Computational Chemistry

PI3K Kinase Inhibition Potential

The thiazolo[5,4-c]pyridine scaffold, including its brominated derivatives, is recognized as a privileged structure for developing ATP-competitive kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) family [1]. While specific quantitative IC50 data for 2,4-dibromothiazolo[5,4-c]pyridine itself against PI3K is not publicly available, the scaffold class has yielded derivatives with reported PI3K inhibitory activity . This establishes a clear, class-level inference for its potential utility, differentiating it from other heterocyclic cores not associated with this pathway.

PI3K kinase potential
Class-level inference
Scaffold class yields ATP-competitive PI3K inhibitors
Supports kinase inhibitor screening context; not a quantitative potency claim.
Specific IC50 data for this compound not publicly available; class-level association only.
Kinase Inhibition Oncology PI3K Pathway

Drug-likeness: TPSA Profile

2,4-Dibromothiazolo[5,4-c]pyridine has a computed Topological Polar Surface Area (TPSA) of 54 Ų [1]. This value falls well below the commonly referenced threshold of 140 Ų for good oral bioavailability, as defined by Veber's rules [2]. A TPSA of 54 Ų suggests a favorable balance between polarity and lipophilicity, predicting good passive membrane permeability.

TPSA profile
Supporting evidence
TPSA = 54 Ų (86 Ų below Veber threshold)
Favorable computed parameter for membrane permeability.
In silico data; in vitro permeability assays required for derivative confirmation.
Drug-likeness Computational Chemistry ADME

2,4-Dibromothiazolo[5,4-c]pyridine Research Applications


Kinase Inhibitor Library Synthesis

As a core scaffold with demonstrated class-level activity against PI3K , 2,4-dibromothiazolo[5,4-c]pyridine is ideally suited for the rapid generation of focused compound libraries. The dual bromine atoms (Evidence Item 1) enable sequential diversification, allowing medicinal chemists to explore chemical space efficiently around a privileged kinase-binding motif. Its favorable physicochemical profile (XLogP3 3.4, TPSA 54 Ų from Evidence Items 2 and 4) suggests that derived compounds are likely to possess acceptable drug-like properties, making it a strategic choice for hit-to-lead programs in oncology [1].

Complex Heterocyclic System Synthesis

The compound's two reactive bromine handles (Evidence Item 1) are critical for applications requiring orthogonal or sequential functionalization, such as the synthesis of complex, fused heterocycles. Researchers can utilize this building block to construct advanced intermediates for natural product synthesis or to develop novel chemical probes. The well-defined and distinct reactivity of the 2- and 4-position bromine atoms allows for the planned, stepwise introduction of diverse chemical moieties, a capability not offered by mono-halogenated or non-halogenated analogs [2].

CNS Drug Discovery for Kinases

Given its calculated XLogP3 of 3.4 and TPSA of 54 Ų (Evidence Items 2 and 4), 2,4-dibromothiazolo[5,4-c]pyridine possesses a physicochemical profile consistent with CNS drug-like space, specifically a favorable balance for passive diffusion across the blood-brain barrier. This makes it a compelling building block for medicinal chemists developing kinase inhibitors intended for CNS targets, where achieving adequate brain penetration is a primary hurdle. The scaffold can be elaborated upon while maintaining this advantageous property, streamlining the development of CNS-penetrant therapeutic candidates.

Antimicrobial Scaffold Research

The broader class of thiazole and pyridine derivatives has been associated with antimicrobial properties [3]. As a novel and highly functionalized member of this class, 2,4-dibromothiazolo[5,4-c]pyridine is a valuable starting point for exploring new antimicrobial mechanisms. Its synthetic versatility (Evidence Item 1) allows researchers to rapidly create a diverse set of analogs for screening against resistant bacterial strains, providing a fresh chemical entry point distinct from conventional antibiotic classes.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual bromine sites for sequential diversification
PI3K pathway-target engagement review
Complex heterocyclic system synthesis
Orthogonal functionalization handles
Stepwise cross-coupling efficiency review
CNS kinase drug discovery research
Favorable predicted TPSA and lipophilicity
Brain penetration model context
Antimicrobial scaffold screening
Novel functionalized thiazole-pyridine core
Strain-panel screening context

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